1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a cyclopentyl group, a pyridinyl group, and a 1,2,3-triazole group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and pyridinyl groups could potentially make the compound relatively non-polar, affecting its solubility in different solvents .Scientific Research Applications
Synthetic Routes and Applications
Synthetic Routes for 1,4-disubstituted 1,2,3-Triazoles
1,2,3-Triazoles serve as key scaffolds in organic compounds due to their diverse applications in drug discovery, bioconjugation, material science, liquid crystals, and solid phase organic synthesis. The azide-alkyne cycloaddition, known as click chemistry, is pivotal for synthesizing 1,4-disubstituted 1,2,3-triazoles. This method is appreciated for its simplicity, high selectivity, and efficiency in constructing complex molecules from various starting materials. The biological significance of 1,2,3-triazole derivatives is underscored by their broad spectrum of biological activities, prompting extensive research into their synthetic routes (Kaushik et al., 2019).
Biological and Medicinal Applications
Novel Triazole Derivatives
Triazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The patent review covering prototypes being considered for clinical studies highlights the continuous interest in developing new triazoles for pharmaceutical applications. The need for efficient synthesis methods that adhere to green chemistry principles is emphasized, alongside the search for new drugs targeting emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, including triazoles, are employed as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes, illustrating the multifaceted applications of triazole derivatives beyond their direct biological effects (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
The compound “1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” belongs to the class of triazoles and pyridines . Compounds in these classes are known to interact with a wide range of biological targets, including various enzymes and receptors. For example, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Mode of Action
The interaction of “this compound” with its targets could lead to changes in the function of these targets, potentially altering cellular processes. For instance, if this compound were to inhibit an enzyme, it could prevent the enzyme from catalyzing its usual reactions, leading to changes in the levels of certain metabolites .
Biochemical Pathways
Depending on the specific targets of “this compound”, various biochemical pathways could be affected. For example, if this compound were to inhibit an enzyme involved in a particular metabolic pathway, it could disrupt the normal flow of that pathway, leading to changes in the levels of the pathway’s products and intermediates .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would determine its bioavailability and overall pharmacokinetics. These properties could be influenced by various factors, including the compound’s chemical structure, its interactions with various proteins and enzymes, and the characteristics of the biological matrices it encounters .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling and gene expression .
Action Environment
Environmental factors could influence the action, efficacy, and stability of “this compound”. These factors could include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the characteristics of the biological matrices in which the compound is present .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-chlorophenyl)-N-cyclopentyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect nerve signal transmission . Additionally, this compound has been shown to interact with various proteins involved in oxidative stress pathways, potentially modulating the levels of reactive oxygen species and influencing cellular redox states .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of enzymes like acetylcholinesterase and proteins involved in redox reactions, the compound can alter gene expression and cellular metabolism. For instance, the inhibition of acetylcholinesterase can lead to changes in neurotransmitter levels, affecting neuronal function and potentially leading to neuroprotective effects . Moreover, the compound’s interaction with oxidative stress pathways can impact the expression of genes involved in antioxidant defense, thereby influencing cellular responses to oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its neuroprotective properties. Additionally, the compound can modulate the activity of proteins involved in oxidative stress by interacting with their active sites or altering their expression levels. These interactions can lead to changes in the cellular redox state and influence the overall metabolic balance within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can exert sustained effects on cellular function, particularly in terms of modulating oxidative stress and acetylcholinesterase activity . These effects are consistent over time, suggesting that the compound maintains its biochemical activity in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert neuroprotective effects by inhibiting acetylcholinesterase and modulating oxidative stress pathways . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and oxidative damage. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overproduction of reactive oxygen species, leading to cellular damage and impaired function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism and oxidative stress. The compound’s inhibition of acetylcholinesterase affects the breakdown of acetylcholine, leading to altered neurotransmitter levels and signaling . Additionally, the compound interacts with enzymes involved in redox reactions, influencing the production and scavenging of reactive oxygen species. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to acetylcholinesterase and other proteins involved in oxidative stress pathways, influencing its localization and accumulation within cells . These interactions can affect the compound’s distribution and its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific biomolecules. The compound has been observed to localize within the cytoplasm and the endoplasmic reticulum, where it interacts with acetylcholinesterase and proteins involved in oxidative stress . These interactions can influence the compound’s activity and function, as well as its effects on cellular processes.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-cyclopentyl-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O/c20-14-7-9-16(10-8-14)25-18(13-4-3-11-21-12-13)17(23-24-25)19(26)22-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDHNGUFHNDYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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